(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone
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Overview
Description
The compound contains a 1,2,3-triazole ring, an azetidine ring, and a difluorophenyl group. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The azetidine ring is a four-membered cyclic amine, and the difluorophenyl group is a phenyl ring with two fluorine substitutions .
Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic, contributing to the stability of the molecule . The azetidine ring, being a strained four-membered ring, could have significant reactivity .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the azetidine ring and the 1,2,3-triazole ring. The azetidine ring could undergo ring-opening reactions, while the 1,2,3-triazole ring could participate in various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the 1,2,3-triazole ring could contribute to its stability, while the azetidine ring could influence its reactivity .Scientific Research Applications
Synthesis and Characterization
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone and its derivatives have been a subject of interest in the field of chemistry, primarily for their synthesis and structural analysis. For instance, studies have detailed the synthesis and characterization of related compounds using methods like NMR, MS, and IR spectra data. The structures of these compounds were further elucidated through techniques like X-ray diffraction, showcasing their complex molecular architecture (Cao et al., 2010), (Cao et al., 2008).
Antimicrobial and Antifungal Activities
Compounds in the triazole family have demonstrated promising antimicrobial and antifungal properties. For instance, novel synthesized compounds with a benzofuran base and 1,2,3-triazole linkage have shown high antimicrobial activity, indicating their potential use in medical applications to combat various bacterial and fungal infections (Sunitha et al., 2017).
Catalytic and Synthetic Applications
The triazole compounds have also found their place as catalysts in chemical reactions. For example, a triazolylmethanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing the versatility of these compounds in facilitating chemical synthesis. The catalyst demonstrated efficiency with low loadings, short reaction times at room temperature, and compatibility with various functional groups, making it an excellent candidate for organic synthesis (Ozcubukcu et al., 2009).
Anticancer Potential
In the realm of pharmacology, certain triazole derivatives have been synthesized and evaluated for their anticancer activity. Compounds with the aziridine-1,2,3-triazole structure, for instance, have shown efficacy against human leukemia and hepatoma cells, suggesting their potential as anticancer agents. The structure-activity relationship studies of these compounds provide insights into their mode of action and pave the way for further optimization and development (Dong et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1h-1,2,3-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been used in the synthesis of compounds active against various diseases .
Mode of Action
It’s known that 1,2,3-triazole moiety can interact with specific biological targets . The compound might interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Compounds with a similar structure have been reported to show different biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1h-1,2,3-triazole, a similar compound, is known to be highly soluble in water . This property could potentially influence the bioavailability of the compound.
Result of Action
Compounds with a similar structure have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-5-4-15-16-18/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOVDLBMANUBLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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